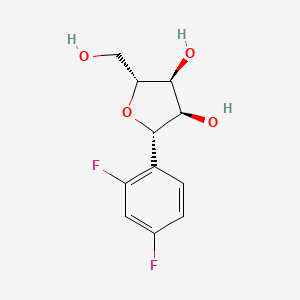
D-Ribitol, 1,4-anhydro-1-C-(2,4-difluorophenyl)-, (1S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a ribitol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and D-ribitol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,4-difluorobenzaldehyde and D-ribitol under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the anhydro structure. This step is typically carried out under dehydrating conditions using reagents such as sulfuric acid or phosphoric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol in high purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The ribitol backbone may facilitate binding to biological molecules, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
- (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol
- (1S)-1-cyclopropyl-2-(2,4-difluorophenyl)-2-oxoethanamine
Uniqueness
(1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol is unique due to its anhydro structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the difluorophenyl group enhances its reactivity and potential for diverse applications.
生物活性
D-Ribitol, 1,4-anhydro-1-C-(2,4-difluorophenyl)-, (1S)- is a purine nucleoside analogue that has garnered attention due to its unique structural characteristics and significant biological activities. The compound features a ribitol backbone with an anhydro linkage and a difluorophenyl group, which enhances its stability and biological activity against various targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
D-Ribitol acts as a purine nucleoside analogue, which allows it to interfere with nucleic acid metabolism in cells. This interference can lead to:
- Inhibition of DNA synthesis : By mimicking natural nucleosides, it can be incorporated into DNA during replication.
- Antitumor activity : The compound has shown promising results in targeting cancer cells by disrupting their replication processes.
Biological Activity
Research indicates that D-Ribitol exhibits several biological activities:
- Antitumor Properties : Studies have demonstrated that D-Ribitol can inhibit the growth of various cancer cell lines. Its activity is often compared to other nucleoside analogues.
- Antiviral Effects : Similar to other purine analogues, it may possess antiviral properties by interfering with viral replication mechanisms.
Comparative Biological Activity
The following table summarizes the biological activities of D-Ribitol in comparison to other related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| D-Ribitol, 1,4-anhydro-1-C-(2,4-difluorophenyl)- | Antitumor | Difluorophenyl group enhances stability |
| D-Ribose | Energy metabolism | Natural sugar |
| 2-Deoxy-D-ribose | Antiviral activity | Lacks hydroxyl at C2 |
| 1-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazole) | Antitumor properties | Contains triazole ring |
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of D-Ribitol in various biological contexts:
- Antitumor Efficacy : In a study involving human cancer cell lines (e.g., breast and lung cancer), D-Ribitol was found to significantly reduce cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours. The mechanism was linked to the induction of apoptosis through DNA damage pathways.
- Synergistic Effects with Other Drugs : Research has indicated that D-Ribitol may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For example, when combined with cisplatin, a notable increase in cytotoxicity was observed in non-small cell lung cancer models.
- In Vivo Studies : Animal models treated with D-Ribitol demonstrated reduced tumor growth rates compared to control groups. These studies provided preliminary evidence supporting further investigation into its therapeutic potential.
特性
CAS番号 |
263701-23-1 |
|---|---|
分子式 |
C11H12F2O4 |
分子量 |
246.21 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-(2,4-difluorophenyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12F2O4/c12-5-1-2-6(7(13)3-5)11-10(16)9(15)8(4-14)17-11/h1-3,8-11,14-16H,4H2/t8-,9-,10-,11+/m1/s1 |
InChIキー |
PVOSUMDUOMMGTK-DBIOUOCHSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=CC(=C(C=C1F)F)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















